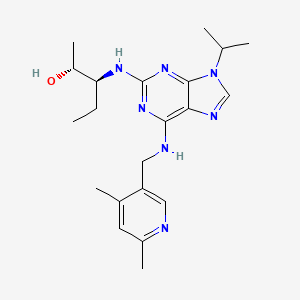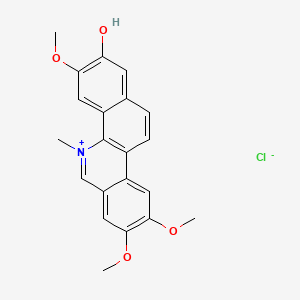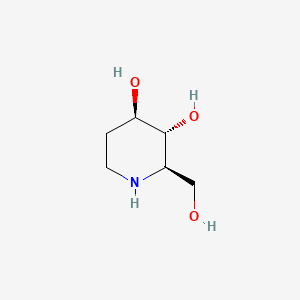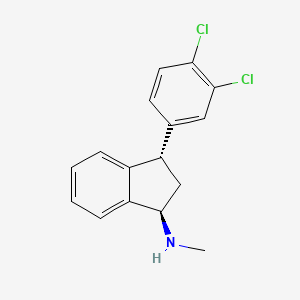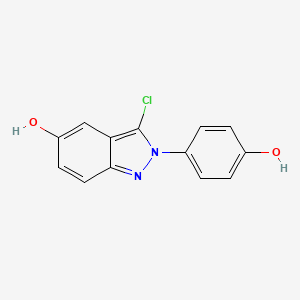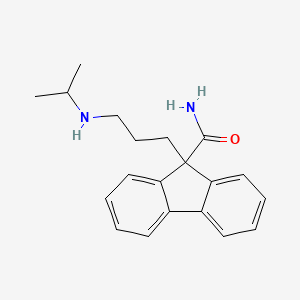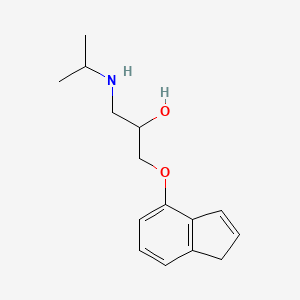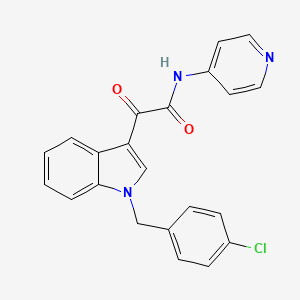
インドルマイシン
概要
説明
インドルマイシンは、細菌ストレプトマイセス・グリセウス ATCC 12648 によって産生される天然の抗生物質です。 ピロリ菌、マラリア原虫、メチシリン耐性黄色ブドウ球菌などのさまざまな病原体に対して強力な抗菌活性を示します . インドルマイシンは、細菌のトリプトファニルtRNAシンテターゼを選択的に阻害することで特に注目されており、抗生物質耐性菌との闘いにおいて貴重なツールとなっています .
科学的研究の応用
Indolmycin has a wide range of scientific research applications, including:
- Chemistry: Indolmycin serves as a model compound for studying the synthesis and modification of antibiotics.
- Biology: It is used to investigate the mechanisms of bacterial resistance and the role of tryptophanyl-tRNA synthetase in protein synthesis.
- Medicine: Indolmycin is explored as a potential treatment for infections caused by antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus .
- Industry: The compound is used in the development of new antibiotics and as a tool for studying bacterial protein synthesis .
作用機序
インドルマイシンは、細菌のトリプトファニルtRNAシンテターゼを選択的に阻害することで、抗菌作用を発揮します。この酵素は、タンパク質合成に必須のアミノ酸であるトリプトファンの合成に不可欠です。 この酵素を阻害することで、インドルマイシンはタンパク質合成を阻害し、細菌細胞の死に至らせます . インドルマイシンの構造におけるユニークなオキサゾリノン環は、その阻害活性において重要な役割を果たしています .
生化学分析
Biochemical Properties
Indolmycin plays a crucial role in biochemical reactions by competitively inhibiting bacterial tryptophan–tRNA synthetases (TrpRSs) . This inhibition disrupts protein synthesis in bacteria, leading to their growth inhibition. The compound interacts with enzymes such as phenylacetate-CoA ligase-like enzyme Ind3, which catalyzes the ATP-dependent condensation of indolmycenic acid and dehydroarginine, driving oxazolinone ring assembly . Additionally, Ind6, a chaperone-like protein, acts as a gatekeeper to direct the outcome of this reaction .
Cellular Effects
Indolmycin affects various types of cells and cellular processes by inhibiting bacterial tryptophan–tRNA synthetases . This inhibition leads to a disruption in protein synthesis, affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes the inhibition of bacterial growth and the potential to be used as a topical treatment for staphylococcal infections .
Molecular Mechanism
The molecular mechanism of indolmycin involves its binding interactions with bacterial tryptophan–tRNA synthetases, leading to enzyme inhibition . The compound’s unique oxazolinone core is assembled by the dual action of the ATP-dependent enzyme Ind3 and the gatekeeper protein Ind6 . This assembly process is crucial for indolmycin’s antibacterial activity, as it disrupts protein synthesis in bacteria .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of indolmycin change over time. The compound’s stability and degradation are important factors in its long-term effects on cellular function. In vitro and in vivo studies have shown that indolmycin maintains its antibacterial activity over time, although its stability may vary depending on environmental conditions .
Dosage Effects in Animal Models
The effects of indolmycin vary with different dosages in animal models. Studies have shown that higher doses of indolmycin can lead to toxic or adverse effects, while lower doses may be effective in inhibiting bacterial growth without causing significant harm . Threshold effects observed in these studies indicate that careful dosage management is crucial for maximizing the compound’s therapeutic potential .
Metabolic Pathways
Indolmycin is involved in metabolic pathways that include the interaction with enzymes such as phenylacetate-CoA ligase-like enzyme Ind3 and the chaperone-like protein Ind6 . These interactions are essential for the compound’s biosynthesis and its antibacterial activity. The metabolic flux and metabolite levels are influenced by indolmycin’s presence, affecting the overall metabolic processes in bacteria .
Transport and Distribution
Indolmycin is transported and distributed within cells and tissues through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its antibacterial activity. The transport and distribution mechanisms are crucial for ensuring that indolmycin reaches its target sites within bacterial cells .
Subcellular Localization
The subcellular localization of indolmycin is directed by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization mechanisms are essential for the compound’s activity and function, ensuring that it effectively inhibits bacterial tryptophan–tRNA synthetases and disrupts protein synthesis .
準備方法
合成経路と反応条件: インドルマイシンは、キラルな中間体としてインドルマイセン酸を用いる多段階プロセスを通じて合成することができます。 ストレプトマイセス・グリセウスからの生合成遺伝子を大腸菌で発現させることでインドルマイセン酸を産生し、それを3段階の合成によってインドルマイシンに変換することができます 大腸菌生産系を用いてハロゲン化インドールを供給し、対応するインドルマイセン酸を生成する .
工業的生産方法: インドルマイシンの工業的生産は、通常、ストレプトマイセス・グリセウスを用いた発酵によって行われます。 発酵プロセスによってインドルマイシンが生成され、さらに精製および処理してさまざまな用途に使用することができます .
3. 化学反応解析
反応の種類: インドルマイシンは、次のようなさまざまな種類の化学反応を起こします。
酸化: インドルマイシンは、酸化されて、生物活性が変化したさまざまな誘導体を形成することができます。
還元: 還元反応は、インドルマイシン分子の官能基を変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主要な生成物:
- 5-ヒドロキシインドルマイシン
- 5-メトキシインドルマイシン
- フルオロインドルマイシン誘導体
4. 科学研究への応用
インドルマイシンは、次のような幅広い科学研究への応用があります。
- 化学: インドルマイシンは、抗生物質の合成と修飾を研究するためのモデル化合物として役立ちます。
- 生物学: 細菌の耐性メカニズムと、タンパク質合成におけるトリプトファニルtRNAシンテターゼの役割を調べるために使用されます。
- 医学: インドルマイシンは、メチシリン耐性黄色ブドウ球菌などの抗生物質耐性菌による感染症の治療薬として研究されています .
- 産業: この化合物は、新しい抗生物質の開発や細菌のタンパク質合成を研究するためのツールとして使用されています .
化学反応の分析
Types of Reactions: Indolmycin undergoes several types of chemical reactions, including:
Oxidation: Indolmycin can be oxidized to form various derivatives with altered bioactivity.
Reduction: Reduction reactions can modify the functional groups on the indolmycin molecule.
Substitution: Halogenated indoles can be used to produce indolmycin derivatives through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated indoles are used as substrates in substitution reactions.
Major Products:
- 5-Hydroxyindolmycin
- 5-Methoxyindolmycin
- Fluoro-indolmycin derivatives
類似化合物との比較
インドルマイシンは、細菌のトリプトファニルtRNAシンテターゼを選択的に阻害するという点でユニークです。類似の化合物としては、次のようなものがあります。
- ムピロシン: イソロイシルtRNAシンテターゼを阻害する別の抗生物質です。
- フシジン酸: 延長因子Gを阻害し、タンパク質合成を阻害します。
- テトラサイクリン: 30Sリボソームサブユニットに結合し、タンパク質合成を阻害します .
これらの化合物と比較して、インドルマイシンはトリプトファニルtRNAシンテターゼに対する特異性が高く、一般的なヒトの常在菌に対する活性はわずかであるため、狭いスペクトル活性を備えた貴重な抗生物質となっています .
特性
IUPAC Name |
(5S)-5-[(1R)-1-(1H-indol-3-yl)ethyl]-2-methylimino-1,3-oxazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-8(12-13(18)17-14(15-2)19-12)10-7-16-11-6-4-3-5-9(10)11/h3-8,12,16H,1-2H3,(H,15,17,18)/t8-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTVWGDQPXCYBV-PELKAZGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(=NC)O1)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1C(=O)NC(=NC)O1)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318549 | |
| Record name | Indolmycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21200-24-8 | |
| Record name | Indolmycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21200-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indolmycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021200248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indolmycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDOLMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMC93U2C8P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of indolmycin in bacteria?
A1: Indolmycin specifically targets bacterial tryptophanyl-tRNA synthetase (TrpRS) [, , , ].
Q2: How does indolmycin interact with TrpRS?
A2: Indolmycin acts as a competitive inhibitor of TrpRS, competing with tryptophan for binding to the enzyme [, , ]. This prevents the formation of tryptophanyl-tRNA, which is essential for protein synthesis [, ].
Q3: Does indolmycin affect eukaryotic TrpRS?
A3: Indolmycin demonstrates selectivity for bacterial TrpRS. While it effectively inhibits bacterial TrpRS, it exhibits minimal impact on the eukaryotic (rat liver) enzyme [, , ].
Q4: How does the binding of indolmycin to bacterial TrpRS differ from tryptophan binding?
A4: Crystallographic analysis of Bacillus stearothermophilus TrpRS reveals that, despite structural similarities with tryptophan, indolmycin binds to the enzyme with significantly higher affinity []. This tight binding is attributed to the indolmycin-induced positioning of a magnesium ion (Mg2+), which stabilizes a ground state Mg2+•ATP configuration and ultimately inhibits enzyme activity [].
Q5: What are the downstream effects of indolmycin inhibiting TrpRS?
A5: By inhibiting TrpRS, indolmycin disrupts protein synthesis in bacteria. This can lead to growth inhibition and, at sufficient concentrations, bactericidal activity [, , ].
Q6: Does indolmycin have other mechanisms of action in bacteria?
A6: While the primary target is TrpRS, studies have shown that indolmycin can also influence transcriptional regulation in bacteria. For instance, it was found to repress transcription at the trp promoter in Escherichia coli [].
Q7: How does indolmycin resistance emerge in bacteria?
A7: Some bacteria possess an inducible, indolmycin-resistant isoform of TrpRS encoded by the trpRS1 gene [, ]. Overexpression of this gene confers resistance to indolmycin [, , , ]. Resistance can also arise through mutations in the trpS gene, which encodes the indolmycin-sensitive TrpRS [].
Q8: What is the molecular formula and weight of indolmycin?
A8: Indolmycin has a molecular formula of C14H15N3O2 and a molecular weight of 257 g/mol [].
Q9: What are the key structural features of indolmycin?
A9: Indolmycin features an oxazolinone heterocycle, an indole ring, and a methylamino group []. Its full chemical name is (-)-2-methylamino-5-α-(3'-indolyl) ethyl-2-oxazolin-4-one [].
Q10: How is the oxazolinone ring in indolmycin biosynthesized?
A10: The oxazolinone core is assembled by the coordinated action of two enzymes: Ind3 and Ind6. Ind3, an ATP-dependent enzyme, catalyzes the unusual condensation of indolmycenic acid and dehydroarginine, leading to oxazolinone ring formation. Ind6, with its chaperone-like properties, plays a crucial role in guiding this reaction, preventing the formation of an aberrant shunt product [].
Q11: How do structural modifications affect the activity of indolmycin?
A11: Modifications to the indolmycin structure can significantly impact its activity. For instance, introducing a methoxy or hydroxy group at the 5-position of the indole ring results in more hydrophilic indolmycin derivatives with moderately increased antimicrobial activity compared to the parent compound [, ].
Q12: What is the significance of the stereochemistry of indolmycin for its activity?
A12: The levorotatory enantiomer of indolmycin, with the same absolute configuration as the naturally occurring form, is the only enantiomer exhibiting antimicrobial activity. The dextrorotatory enantiomer is inactive [].
Q13: Have any synthetic analogs of indolmycin shown improved activity?
A13: Yes, a 4″-methylated indolmycin analog, Y-13, demonstrated enhanced anti- Mycobacterium tuberculosis activity compared to the parent compound [].
Q14: What is the spectrum of antibacterial activity of indolmycin?
A14: Indolmycin exhibits activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and some Gram-negative bacteria [, , , , , ].
Q15: How does the minimal inhibitory concentration (MIC) of indolmycin vary among bacterial species?
A15: The MIC of indolmycin is influenced by the bacterial generation time. Bacteria with shorter generation times, such as Bacillus subtilis, generally exhibit higher MICs compared to those with longer generation times, like Staphylococcus aureus [].
Q16: Does indolmycin exhibit synergy with other antibacterial agents?
A16: Studies have shown a synergistic interaction between indolmycin analog Y-13 and indole propionic acid, an allosteric inhibitor of TrpE, suggesting a potential strategy to enhance the efficacy of indolmycin-based antibiotics [, ].
Q17: Has indolmycin shown efficacy in animal models of infection?
A17: While specific details about animal models are limited in the provided research, indolmycin is noted for its potential as a topical agent for treating staphylococcal infections []. Further research is needed to fully elucidate its in vivo efficacy in various infection models.
Q18: What are the known mechanisms of resistance to indolmycin?
A18: The primary resistance mechanisms include:
Q19: Is there cross-resistance between indolmycin and other antibacterial agents?
A19: Limited information is available on cross-resistance between indolmycin and other antibiotic classes. Notably, indolmycin-resistant mutants often do not exhibit cross-resistance with mupirocin or fusidic acid, two other anti-staphylococcal agents [].
Q20: Can indolmycin resistance be induced?
A20: Yes, exposure to indolmycin can induce the expression of the trpRS1 gene, leading to resistance [, , ]. This inducible resistance highlights the need for further research into strategies to overcome this mechanism.
Q21: What are the potential applications of indolmycin?
A21: Indolmycin's primary application is as a potential antibacterial agent, particularly for topical treatment of staphylococcal infections, including those caused by MRSA []. Additionally, its derivatives, such as Y-13, hold promise as anti-tuberculosis agents [].
Q22: What are the key challenges in developing indolmycin as a therapeutic?
A22: Some of the challenges include:
Q23: What are the future directions for indolmycin research?
A23: Future research should focus on:
Q24: How can genome mining aid in the discovery of new indolmycin derivatives?
A24: Genome mining techniques can uncover novel gene clusters associated with indolmycin biosynthesis in various bacterial species []. This approach can unearth new indolmycin analogs with potentially improved activity and pharmacological properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



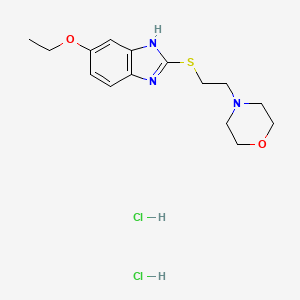
![2-[[4-[2-[[5-[7-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2,4-dioxopyrimido[4,5-b]quinolin-10-yl]-2,3,4-trihydroxypentoxy]-hydroxyphosphoryl]oxypropanoylamino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1671854.png)
